Product packaging for 2-Bromo-5-(chloromethyl)furan(Cat. No.:CAS No. 337914-79-1)

2-Bromo-5-(chloromethyl)furan

Cat. No.: B1626657
CAS No.: 337914-79-1
M. Wt: 195.44 g/mol
InChI Key: JQVZKIKBFKAFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Halogenated Furan (B31954) Systems in Contemporary Organic Synthesis and Heterocyclic Chemistry

Halogenated furan systems are pivotal intermediates in organic synthesis, offering a unique combination of reactivity and stability. nih.gov The presence of halogen substituents on the furan ring significantly influences its electronic properties and reactivity. For instance, halogenation can increase the reaction rate and exergonicity of certain reactions, a phenomenon referred to as the "halogen effect". researchgate.net This effect is particularly pronounced in reactions like the intramolecular Furan Diels-Alder (IMDAF) reaction, where halogen substitution can render the process faster and more thermodynamically favorable. rsc.orgrsc.org The position of the halogen on the furan ring is also crucial; for example, substitution at the 5-position can stabilize partial positive charges in transition states. rsc.org

Furan derivatives are integral components of many bioactive natural products and pharmaceutically important substances. nih.gov The ability to introduce halogens provides a pathway to further functionalize these molecules through various coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.gov This versatility makes halogenated furans valuable building blocks for creating diverse molecular libraries for drug discovery and materials science. nih.gov

Establishing the Research Landscape of 2-Bromo-5-(chloromethyl)furan as a Multifunctional Scaffold

This compound emerges as a particularly interesting scaffold due to its dual reactivity. It possesses two distinct reactive sites: the bromine atom on the furan ring and the chloromethyl group. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position of the furan ring. Simultaneously, the chloromethyl group is susceptible to nucleophilic substitution, providing a means to extend the carbon chain or introduce other functional groups.

This dual functionality makes this compound a versatile precursor for the synthesis of a wide array of more complex furan derivatives. Its application has been noted in the synthesis of compounds with potential biological activity. For instance, it has been used in the creation of derivatives that interact with proteins like p27Kip1, an intrinsically disordered protein. nih.gov The furan ring itself, present in this compound, is a key structural motif in various biologically active molecules. nih.govjmchemsci.com

Key Motivations and Gaps in Current Research on Halogenated Furans

The primary motivation for the continued investigation of halogenated furans lies in their potential as precursors for novel materials and pharmaceuticals. ontosight.aiacs.org The ability to fine-tune the electronic and steric properties of the furan ring through halogenation is a powerful tool for synthetic chemists. rsc.orgrsc.org There is a continuous drive to develop more efficient and selective methods for the synthesis and functionalization of these compounds. nih.govd-nb.info

However, significant gaps in the research remain. While the general effects of halogenation on furan reactivity are understood, the interplay of multiple different halogen substituents and their influence on complex reaction pathways requires further exploration. rsc.orgrsc.org The synthesis of specific, highly substituted furan derivatives can still be challenging, and the development of robust and scalable synthetic routes is an ongoing area of research. nih.gov Furthermore, while the potential of these compounds in medicinal chemistry is recognized, a deeper understanding of the structure-activity relationships of halogenated furan-containing molecules is needed to guide the design of new therapeutic agents. nih.gov The environmental and toxicological profiles of mixed halogenated furans are also an area where more data is required. greenpeace.to

Chemical and Physical Properties

PropertyValue
CAS Number 337914-79-1 chemsrc.com
Molecular Formula C5H4BrClO
Molecular Weight 195.44 g/mol
Appearance Not explicitly stated in the provided results, but related compounds are described as yellowish liquids. lookchem.com
Boiling Point Not available
Melting Point Not available
Density Not available

Spectroscopic Data

Technique Data
¹H NMR Specific data for this compound is not available in the search results. However, spectra for related compounds like 5-(chloromethyl)furfural and 5-(bromomethyl)furfural are available in supplementary materials of research articles. rsc.org
¹³C NMR Similar to ¹H NMR, specific data for the target compound is not readily available. Data for related structures can be found in the literature. rsc.org
Mass Spectrometry While a general GC-MS spectral library exists, specific data for this compound is not explicitly mentioned. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrClO B1626657 2-Bromo-5-(chloromethyl)furan CAS No. 337914-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(chloromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO/c6-5-2-1-4(3-7)8-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVZKIKBFKAFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480484
Record name 2-Bromo-5-(chloromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337914-79-1
Record name 2-Bromo-5-(chloromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Chloromethyl Furan

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Nucleus

The furan ring is an electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance compared to attack at the C3 (or β) position. chemicalbook.com In 2-Bromo-5-(chloromethyl)furan, both α-positions are occupied, meaning any further electrophilic substitution must occur at the C3 or C4 positions.

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is controlled by the electronic effects of the existing substituents.

Bromine (at C2): Halogens are a classic example of ortho-, para-directing yet deactivating groups in electrophilic aromatic substitution. masterorganicchemistry.com Their deactivating nature stems from a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the ring and slows the reaction rate. masterorganicchemistry.com However, they possess lone pairs of electrons that can be donated into the ring via resonance (+M effect), which directs incoming electrophiles to the positions ortho and para to the halogen. In the furan ring, this directs to the C3 and C5 positions.

Chloromethyl Group (at C5): The chloromethyl group (-CH₂Cl) is generally considered a deactivating group. This is due to the inductive electron withdrawal by the electronegative chlorine atom. Unlike a simple alkyl group which is weakly activating, the presence of the halogen significantly reduces the electron-donating capacity of the methyl group.

In the case of this compound, both substituents deactivate the ring towards electrophilic attack. The bromine at C2 directs towards C3, while the chloromethyl group at C5 directs towards C4. The ultimate position of substitution (C3 vs. C4) would depend on the specific reaction conditions and the interplay between the deactivating inductive effects and the directing resonance effect of the bromine.

Nucleophilic Substitution Reactions of the Halogenomethyl Moiety

The presence of two different carbon-halogen bonds in this compound allows for selective nucleophilic substitution reactions at either the side chain or the furan ring itself.

The chloromethyl group (-CH₂Cl) attached to the furan ring is a reactive electrophilic site susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating SN2 reactions. The reactivity of this group is enhanced by its position on the furan ring, which can stabilize the transition state. Compared to the analogous 5-(hydroxymethyl)furan, the chlorine atom in 5-(chloromethyl) derivatives is a significantly better leaving group, enabling a wider range of synthetic transformations under milder conditions. mdpi.comresearchgate.net However, its reactivity is generally less than that of bromo- or iodo-methyl analogues due to the relative bond strengths (C-Cl > C-Br > C-I).

The bromine atom at the C2 position of the furan ring is relatively unreactive towards classical nucleophilic aromatic substitution but can be displaced using transition-metal-catalyzed cross-coupling reactions. ambeed.com This allows for the formation of carbon-carbon or carbon-heteroatom bonds. Common examples of such transformations applicable to aryl bromides include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

Heck Coupling: Reaction with alkenes catalyzed by palladium.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

Stille Coupling: Reaction with organostannanes using a palladium catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.

These reactions provide a powerful method for elaborating the furan scaffold by selectively replacing the bromine atom while leaving the chloromethyl group intact for subsequent functionalization.

The chloromethyl group readily reacts with a variety of nucleophiles. However, a fascinating aspect of the reactivity of 2-(chloromethyl)furan (B1296002) and its derivatives is the potential for tele-substitution. This is a process where the nucleophile attacks a remote position on the furan ring instead of the expected electrophilic carbon of the chloromethyl group.

For instance, the reaction of 2-(chloromethyl)furan with potassium cyanide in protic solvents can yield a significant amount of 5-cyano-2-methylfuran, a product of tele-substitution, alongside the expected direct substitution product, (furan-2-yl)acetonitrile. acs.orgstackexchange.com This occurs via a proposed mechanism where the nucleophile attacks the electrophilic C5 position, followed by a rearrangement of the double bonds and elimination of the chloride ion. stackexchange.com

For this compound, reaction with a nucleophile could thus lead to a mixture of products:

Direct SN2 Substitution: Attack at the chloromethyl carbon.

tele-Substitution: Attack at the C3 position, which is activated by the electron-donating oxygen and the directing effect of the C5-substituent.

The table below summarizes the expected reactivity with common nucleophiles.

NucleophileReagent ExampleExpected Reaction Type(s)Potential Product(s)
CyanideKCN, NaCNSN2, tele-Substitution(2-Bromo-furan-5-yl)acetonitrile, 3-Cyano-5-bromo-2-methylfuran
AminesR₂NHSN2N-((2-Bromo-furan-5-yl)methyl)dialkylamine
ThiolsRSHSN22-Bromo-5-((alkylthio)methyl)furan

This dual reactivity allows for complex synthetic pathways depending on the chosen nucleophile and reaction conditions.

Rearrangement and Cycloaddition Reactions Involving the Furan System

The conjugated diene system within the furan ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. The aromaticity of furan makes these reactions often reversible and require specific conditions to proceed favorably.

The presence of substituents on the furan ring significantly influences its reactivity as a diene. Electron-withdrawing groups generally decrease the rate of normal-electron-demand Diels-Alder reactions. However, studies have shown a "halogen effect," where the introduction of a halogen to the furan ring can facilitate intramolecular Diels-Alder reactions (IMDAF), a phenomenon not fully explained by simple frontier molecular orbital theory. researchgate.netcore.ac.uk Therefore, this compound is a potential substrate for such cycloadditions, which could be used to construct complex polycyclic structures.

Furan derivatives, particularly those bearing functionalized side chains, can also undergo various rearrangement reactions, often catalyzed by acid. chim.it For example, furfuryl alcohols are known to undergo the Piancatelli rearrangement to form cyclopentenones. chim.it While this compound does not possess the hydroxyl group necessary for a classic Piancatelli rearrangement, under certain conditions that could generate a cationic intermediate at the methylene (B1212753) position (e.g., in the presence of a Lewis acid), subsequent ring-opening or rearrangement pathways, analogous to known cationic rearrangements, could be envisioned. msu.edu

Dearomatization Pathways and Subsequent Chemical Events

Dearomatization reactions transform the planar, aromatic furan ring into a more complex, three-dimensional structure, providing a powerful strategy for building molecular complexity. For halogenated furans like this compound, these pathways are often facilitated by transition metal catalysis.

A significant dearomatization pathway involves palladium-catalyzed C-C bond formation. rsc.orgnih.gov Research has shown that bromoarenes, including brominated heterocycles, can undergo a dearomative three-component reaction with diazo compounds and malonates. rsc.orgresearchgate.net The proposed mechanism involves the initial oxidative addition of the bromoarene to a Pd(0) catalyst, followed by the formation of a Pd-carbene complex. Migratory insertion leads to a benzyl-palladium intermediate, which then reacts with the malonate to form a dearomatized product. researchgate.net

Another key strategy is the palladium-catalyzed dearomative allylation. Studies on 2-(chloromethyl)furans, close analogs of the title compound, demonstrate that they react with allylating agents like allyl pinacolborate or allyltributylstannane. researchgate.net This reaction regioselectively occurs on the furan ring, typically at the C5 position, to yield allylated dearomatization products. researchgate.netresearchgate.net The process is believed to proceed through a dearomatizing Heck-type arylation of the furan ring, generating a cyclic allylic palladium intermediate that is subsequently functionalized. rsc.org This approach effectively converts simple aromatic starting materials into more saturated, synthetically useful intermediates. researchgate.net

These dearomatization reactions are summarized in the table below, highlighting the transformation of the furan ring.

Reaction TypeCatalyst/ReagentsProduct TypeReference(s)
Three-Component C-C Bond FormationPd(OAc)₂, Ligand, NaH, Diazo Compound, MalonateSubstituted Alicyclic Molecule rsc.orgresearchgate.net
Regioselective AllylationPd₂(dba)₃, Ligand, Allyl Pinacolborate5-Allylated Dearomatized Furan researchgate.net
Intermolecular Annulation CascadePalladium Catalyst, AlkyneSpiro 2,5-Dihydrofuran nih.gov

Intramolecular Cyclization and Ring-Closing Metathesis Strategies

The presence of two reactive halogenated sites on this compound makes it an excellent substrate for intramolecular cyclization reactions to form fused heterocyclic systems. The halogen at the 5-position has been shown to significantly influence the rate and efficiency of these cyclizations.

Studies on 5-halo-substituted furanylamides have revealed that the presence of a bromine atom greatly accelerates the rate of intramolecular [4+2] cycloaddition (Diels-Alder) reactions compared to unsubstituted analogs. acs.orgnih.govresearchgate.net For instance, a 5-bromo substituted furoyl amide was converted to a polyfunctional oxabicycle in high yield (82%) and at a much faster rate than the non-halogenated version. acs.orgnih.gov This rate enhancement is attributed to the bromine substitution increasing the reactant's energy and stabilizing the product, which decreases the activation enthalpy for the cycloaddition. researchgate.net The bromomethyl group can also participate directly in cyclizations, acting as an electrophilic site for nucleophilic attack to form fused rings. smolecule.com

Ring-closing metathesis (RCM) offers another powerful strategy for constructing cyclic structures from furan precursors. This method typically involves creating a diene substrate from the furan derivative, which then undergoes cyclization in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. researchgate.netmdpi.com For example, O-allylation of a phenol (B47542) followed by a Claisen rearrangement can introduce an allyl group, which, after further modification to create a diene, can be subjected to RCM to build fused benzofuran (B130515) systems. researchgate.net This strategy is highly versatile for creating natural product-like polycyclic skeletons from renewable furan-based starting materials. mdpi.com

Cyclization StrategyKey FeatureResulting StructureReference(s)
Intramolecular Diels-Alder5-Bromo substituent enhances reaction rateFused Oxabicycle acs.orgnih.govresearchgate.net
Ring-Closing Metathesis (RCM)Ruthenium-catalyzed cyclization of a dieneFused Heterocycles (e.g., Benzofurans) researchgate.netmdpi.com

Oxidative and Reductive Transformations of the Compound

The bromo, chloromethyl, and furan ring moieties of this compound can all undergo selective oxidative and reductive transformations, providing pathways to a variety of functionalized products.

Hydrogenolysis of Carbon-Halogen Bonds for Selective Dehalogenation

Selective dehalogenation is a crucial transformation for modifying halogenated aromatic compounds. The carbon-bromine (C-Br) bond is generally more susceptible to hydrogenolysis than the carbon-chlorine (C-Cl) bond of the chloromethyl group, allowing for selective debromination.

Catalytic hydrogenolysis using a palladium catalyst, often supported on carbon (Pd/C), is a standard method for the dehalogenation of aryl halides. google.com The reaction can be carried out using hydrogen gas or, more conveniently, a transfer hydrogenation source like sodium hypophosphite in an aqueous or mixed solvent system. google.com This method has been shown to be effective for a range of aryl bromides, converting them to the corresponding dehalogenated arenes in high yields. google.com Reductive dehalogenation of 2-bromofuran (B1272941) has also been achieved using a Zn/Cu couple, demonstrating an alternative to palladium catalysis. researchgate.net These methods provide a route to selectively remove the bromine atom from the furan ring of this compound while potentially leaving the chloromethyl group intact for subsequent reactions.

Oxidation of Side Chains and Furan Ring Moieties (e.g., to carboxylic acids or dicarbonyls)

The aldehyde group is a common precursor to the chloromethyl group in furan synthesis, and the oxidation chemistry of related furfurals is well-established. 5-(Chloromethyl)furfural (CMF), a close structural analog to the title compound, can be efficiently oxidized to 5-(chloromethyl)furan-2-carboxylic acid. google.com Various oxidants can be employed, and the reaction can proceed to give the carboxylic acid or, under different conditions, the corresponding acid chloride. researchgate.netrsc.org For instance, treatment of CMF with tert-butyl hypochlorite (B82951) yields 5-(chloromethyl)furan-2-carbonyl chloride, a highly useful intermediate. researchgate.netrsc.org

The furan ring itself is susceptible to oxidation, which often leads to ring-opening. The OH-initiated photo-oxidation of furan and its methylated derivatives results in the formation of unsaturated 1,4-dicarbonyl compounds as major products. researchgate.netacs.org This pathway suggests that under oxidative conditions, the furan ring of this compound could be cleaved to yield functionalized dicarbonyl species. The specific products would depend on the oxidant and reaction conditions used. pharmaguideline.com

TransformationStarting MoietyReagents/ConditionsProduct MoietyReference(s)
Side Chain Oxidation-CH₂Cl (via -CHO)tert-Butyl hypochlorite-COCl (Acid Chloride) researchgate.netrsc.org
Side Chain Oxidation-CH₂Cl (via -CHO)Various oxidants-COOH (Carboxylic Acid) google.com
Furan Ring OxidationFuran RingOH radicals (Photo-oxidation)Unsaturated 1,4-dicarbonyl researchgate.netacs.org

Organometallic Chemistry and Furylogous Reactivity

The formation of organometallic species from halogenated furans is a cornerstone of their synthetic utility, enabling them to act as nucleophiles in a variety of coupling reactions. The concept of "furylogy" is central to this reactivity.

Generation of Organozinc Nucleophiles from Halogenated Furan Derivatives

The chloromethyl group on the furan ring, when conjugated with an electron-withdrawing group like an ester, can participate in the formation of organozinc nucleophiles through a Reformatsky-type reaction. escholarship.orgresearchgate.net This reactivity is an example of the "furylogous" effect, where the furan ring acts as a conjugated system to transmit the electronic influence of a functional group, activating a remote position. escholarship.orgresearchgate.net

Research on ethyl 5-(chloromethyl)furan-2-carboxylate has shown that zinc insertion into the C-Cl bond generates a furylogous zinc enolate. researchgate.net This nucleophilic species can then react with various electrophiles, such as aldehydes, in subsequent addition reactions. escholarship.orgacs.org This strategy has been used to prepare a range of carbonyl addition products in high yields and has been applied to the synthesis of renewable dyes. escholarship.orgresearchgate.net Given the presence of the reactive chloromethyl group, this compound is a prime candidate for generating similar organozinc intermediates, which could then participate in cross-coupling reactions or additions to carbonyls, further expanding its synthetic applications.

Reformatsky-Type Reactions and Related Carbon-Carbon Bond Formations

The Reformatsky reaction, traditionally involving the reaction of an alpha-haloester with a carbonyl compound in the presence of zinc, provides a powerful tool for carbon-carbon bond formation. byjus.com In the context of furan chemistry, derivatives of 5-(chloromethyl)furfural, such as this compound, can participate in Reformatsky-type reactions. The presence of the chloromethyl group allows for the generation of an organozinc nucleophile, which can then attack various electrophiles. researchgate.netescholarship.org

The general mechanism commences with the oxidative addition of zinc into the carbon-halogen bond of the α-haloester, in this case, the chloromethyl group on the furan ring. byjus.com This forms an organozinc reagent, which is relatively stable and can be generated in situ, avoiding the need for isolation. byjus.comorganic-chemistry.org This organozinc intermediate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a β-hydroxy ester after an acidic workup. byjus.com

Research has demonstrated that ethyl 5-(chloromethyl)furan-2-carboxylate can undergo Reformatsky-type reactions with a variety of aldehydes. researchgate.net This reactivity highlights the ability to form new carbon-carbon bonds at the methyl group attached to the furan ring, expanding the synthetic utility of these bio-based platform molecules. researchgate.netescholarship.org The reaction can be carried out in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. byjus.com

A key advantage of the Reformatsky reaction is the low basicity of the zinc enolates, which minimizes side reactions like proton transfer and allows for a broad range of carbonyl compounds to be used as substrates. organic-chemistry.org Studies have also explored variations of this reaction, including two-fold Reformatsky reactions where a single furoate molecule reacts with two equivalents of an aldehyde. escholarship.org

The following table summarizes representative examples of Reformatsky-type reactions involving furan derivatives:

Reactant 1Reactant 2Product TypeReference
Ethyl 5-(chloromethyl)furan-2-carboxylateAromatic AldehydesCarbonyl addition products researchgate.netescholarship.org
t-Butyl 5-(chloromethyl)furan-2-carboxylateFurfuralEpoxides (Darzens-type) escholarship.org

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide array of chemical transformations. nih.govmdpi.com In the context of this compound and related compounds like 5-(chloromethyl)furfural (CMF), NHCs can induce a reversal of reactivity, a concept known as "umpolung". researchgate.net Specifically, the electrophilic chloromethyl group can be transformed into a nucleophilic species. researchgate.net

The catalytic cycle typically begins with the addition of the NHC to an aldehyde, such as the aldehyde group in CMF, to form a Breslow intermediate. mdpi.comresearchgate.net For substrates like CMF, a subsequent dearomative 1,6-elimination of HCl can occur, leading to the formation of a key heterocyclic p-quinodimethane intermediate. researchgate.net This intermediate is nucleophilic and can react with various electrophiles, including carbonyl compounds. researchgate.net

Research by Ye and co-workers demonstrated the ε-functionalization of 5-(chloromethyl)furfural via this NHC-catalyzed dearomative 1,6-elimination, allowing for nucleophilic addition to carbonyl compounds. researchgate.net This methodology has been successfully applied to the synthesis of α-hydroxyl carbonyl compounds in good yields under mild conditions. researchgate.net

Furthermore, NHC-catalyzed reactions of CMF with imines have been developed to produce high-value chiral amines with excellent regio- and enantioselectivities. researchgate.net This transformation proceeds through an NHC-bound trienolate intermediate, marking a significant advancement in asymmetric catalysis using biomass-derived platform molecules. researchgate.net

The scope of NHC-catalyzed transformations extends to annulation reactions. For instance, the [4+2] annulation between 2-(chloromethyl)furan-3-carbaldehyde and N-benzylisatin proceeds through an NHC-linked dienolate formed via a dearomative 1,4-elimination of HCl to yield the corresponding cycloadduct. mdpi.com

The following table provides an overview of NHC-catalyzed transformations involving CMF and related furan derivatives:

Furan DerivativeReagentCatalystProduct TypeReference
5-(Chloromethyl)furfuralCarbonyl CompoundsNHCα-Hydroxyl Carbonyl Compounds researchgate.net
5-(Chloromethyl)furfuralIminesChiral NHCChiral Amines researchgate.net
2-(Chloromethyl)furan-3-carbaldehydeN-BenzylisatinNHC[4+2] Cycloadduct mdpi.com

Polymerization and Polycondensation Reactions of Halogenated Furan Monomers

Halogenated furan monomers, including this compound, are valuable precursors for the synthesis of furan-based polymers. rsc.orggoogle.com These polymers are of significant interest due to their potential as bio-based and sustainable alternatives to petroleum-derived plastics. rsc.orgrug.nl The reactivity of the halogen substituents allows for various polymerization and polycondensation reactions.

Furan resins are commonly produced through the polycondensation of furfuryl alcohol in the presence of weak acids. wikipedia.org The resulting polymers consist of furan units linked primarily by methylene bridges. wikipedia.org Halogenated furan monomers can be incorporated into such polymer backbones, or their halogenated sites can be used as points for further modification or cross-linking.

One important class of furan-based polymers is polyethylene (B3416737) furanoate (PEF), an analogue of polyethylene terephthalate (B1205515) (PET), which is typically synthesized from 2,5-furandicarboxylic acid (FDCA). mdpi.comresearchgate.net Halogenated furans like this compound can serve as intermediates in the synthesis of FDCA and other polymer monomers. rsc.org For instance, 5-(chloromethyl)furan-2-carbonyl chloride, a derivative of CMF, is a highly useful intermediate for producing polymers of FDCA. rsc.org

Catalyst-transfer polycondensation is another method employed for the synthesis of polyfurans. acs.org This technique has been used to prepare regioregular poly(3-hexylfuran) and alternating furan-thiophene copolymers. acs.org While this method can produce polymers with relatively low dispersities, aggregation during polymerization can limit the achievable molecular weights. acs.org

The halogen atoms on the furan ring can also serve as reactive sites for post-polymerization modification. rsc.org For example, bromide or chloride substituents can undergo nucleophilic substitution reactions. rsc.org This allows for the introduction of various functional groups onto the polymer chain, thereby tuning the material's properties.

The table below summarizes different approaches to furan-based polymers using halogenated monomers:

Monomer TypePolymerization MethodResulting Polymer TypeKey FeaturesReference
Furfuryl alcohol (can be derived from halogenated furans)Acid-catalyzed PolycondensationFuran ResinsCross-linked thermosets with good thermal stability. wikipedia.org wikipedia.org
Halogenated Furan DerivativesPolycondensationFuran-based Polyesters (e.g., PEF precursors)Bio-based alternatives to PET. mdpi.comresearchgate.net mdpi.comresearchgate.net
3-Hexylfuran (from functionalized precursors)Catalyst-Transfer PolycondensationRegioregular Poly(3-hexylfuran)Controlled chain growth, potential for semiconducting materials. acs.org acs.org
Halogenated MonomersRing-Opening Polymerization (post-modification)Functional Biodegradable PolymersHalogen groups allow for subsequent chemical modifications. rsc.org rsc.org

Advanced Derivatization and Application As a Versatile Chemical Building Block

Design and Synthesis of Complex Organic Architectures

The distinct reactivity of the C-Cl and C-Br bonds in 2-bromo-5-(chloromethyl)furan enables its use in the stepwise and controlled construction of intricate molecular frameworks. This has positioned it as a key intermediate in the development of novel synthetic methodologies.

Stereoselective and Enantioselective Synthesis Utilizing this compound as a Precursor

While direct applications of this compound in stereoselective and enantioselective synthesis are not extensively documented in the readily available literature, the broader field of furan (B31954) chemistry provides a strong basis for its potential. The principles of stereoselective synthesis, which aim to control the three-dimensional arrangement of atoms in a molecule, are often applied to furan-containing compounds. nih.gov For instance, the synthesis of substituted tetrahydrofurans, which can be derived from furan precursors, heavily relies on stereoselective methods to create specific isomers with desired biological activities. nih.gov

Key strategies in this area that could potentially involve precursors like this compound include:

Nucleophilic Substitution Reactions: The chloromethyl group is susceptible to SN2 reactions with chiral nucleophiles, which could introduce a stereocenter.

Cross-Coupling Reactions: The bromo-substituted position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, with chiral partners to introduce stereogenic centers.

Asymmetric Catalysis: The furan ring itself can act as a ligand or be modified to participate in asymmetric catalytic transformations, guiding the stereochemical outcome of a reaction. rsc.org

Although specific examples utilizing this compound are sparse, the foundational principles of asymmetric synthesis suggest its significant potential in constructing chiral molecules with defined stereochemistry.

Scaffold for Heterocyclic Ring Expansion and Contraction

Furan rings can undergo a variety of ring expansion and contraction reactions to form other heterocyclic systems. While specific examples detailing the use of this compound in these transformations are not prevalent, the general reactivity of furans is well-established. For instance, the Paal-Knorr synthesis allows for the formation of furans from 1,4-dicarbonyl compounds, and conversely, furans can be precursors to other heterocycles. pharmaguideline.com

Potential transformations involving a this compound scaffold could include:

Ring Expansion: Reactions that involve the opening of the furan ring followed by recyclization with additional atoms could lead to the formation of larger rings like pyrans or pyridines.

Ring Contraction: Oxidative cleavage of the furan ring can lead to the formation of acyclic intermediates that can then be cyclized to form smaller rings. For example, oxidation of pyrylium (B1242799) salts can lead to 2-acylfurans through a ring contraction mechanism. pharmaguideline.com

The bromo and chloromethyl substituents on the furan ring of this compound offer handles to influence the course of these rearrangement reactions, potentially leading to novel and complex heterocyclic structures.

Precursors for Advanced Materials and Functional Molecules

The bio-based origin of many furan compounds, including the potential for deriving this compound from biomass, makes it an attractive starting material for the synthesis of sustainable and functional materials. researchgate.netescholarship.orgresearchgate.net

Monomers for Bio-based Polymers (e.g., analogous to PEF precursors)

Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based monomer used in the production of polyethylene (B3416737) furanoate (PEF), a promising renewable alternative to the petroleum-based polyethylene terephthalate (B1205515) (PET). researchgate.netfrontiersin.orgmdpi.com The oxidation of 5-substituted furans is a common route to FDCA. sci-hub.se While the direct conversion of this compound to FDCA is not the most common pathway, its structural similarity to other furanic precursors like 5-(chloromethyl)furfural (CMF) highlights its potential in this area. researchgate.netescholarship.orgresearchgate.netnih.gov

The general strategy involves the oxidation of the substituents at the 2 and 5 positions of the furan ring to carboxylic acids. The presence of the bromine atom in this compound could potentially be exploited for further functionalization of the resulting polymer or monomer.

PrecursorResulting MonomerPolymer
5-(Hydroxymethyl)furfural (HMF)Furan-2,5-dicarboxylic acid (FDCA)Polyethylene furanoate (PEF)
5-(Chloromethyl)furfural (CMF)Furan-2,5-dicarboxylic acid (FDCA)Polyethylene furanoate (PEF)
This compound Potential for conversion to FDCA or functionalized analogsPotential for novel bio-based polyesters

Intermediates in the Synthesis of Fine Chemicals and Specialty Chemicals

The dual reactivity of this compound makes it a valuable intermediate for the synthesis of a wide array of fine and specialty chemicals. researchgate.netescholarship.orgresearchgate.netnih.govsigmaaldrich.com The chloromethyl group can be readily converted to other functional groups such as alcohols, ethers, esters, and nitriles through nucleophilic substitution reactions. acs.org The bromo group can participate in various cross-coupling reactions to introduce aryl, alkyl, or other organic moieties.

This versatility allows for the creation of a diverse library of furan-containing molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, derivatives of 5-(chloromethyl)furan have been investigated for their potential as biofuels and in the synthesis of various specialty chemicals. escholarship.org

Development of Renewable Dyes and Chromophores from Furanic Nucleophiles

Furan-based compounds have shown promise in the development of renewable dyes and chromophores. The extended π-system of the furan ring can be readily modified to tune the electronic and optical properties of the molecule. Research has demonstrated that furanic nucleophiles can be utilized in the synthesis of bio-based colorants. researchgate.net

Specifically, derivatives of 5-(chloromethyl)furfural have been used to create carbon nucleophiles that can participate in reactions to form larger conjugated systems, which are the basis for many dyes. researchgate.netnih.gov These reactions can lead to a spectrum of colors, offering a sustainable alternative to traditional petroleum-based dyes. escholarship.org The presence of the bromine atom in this compound provides an additional site for modification, potentially allowing for the fine-tuning of the chromophore's properties or for its attachment to other molecules or materials. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Chloromethyl Furan

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of halogenated furan (B31954) derivatives. These methods provide quantitative data on the distribution of electrons and energy levels within the molecule, which are fundamental to understanding its chemical behavior.

The electronic structure of 2-bromo-5-(chloromethyl)furan is significantly influenced by its substituents. The bromine atom at the 2-position and the chloromethyl group at the 5-position both act as electron-withdrawing groups, which modulates the aromaticity and electron density of the furan ring. DFT calculations on similar structures, such as halogenated benzo[1,2-b:4,5-b′]difuran polymers, have shown that halogenation leads to lower-lying Highest Occupied Molecular Orbital (HOMO) energy levels. rsc.org This lowering of the HOMO energy is a general trend for halogenated furans and indicates increased stability against oxidation.

The reactivity of the molecule can be predicted by analyzing several key computational descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO, and the gap between them, are crucial indicators of chemical reactivity. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack. For related compounds like 5-(chloromethyl)furfural (CMF), DFT calculations have been used to determine HOMO and LUMO energies to estimate their electrophilic properties. beilstein-journals.org The presence of both bromo and chloromethyl groups in this compound is expected to result in a low-lying LUMO, making the furan ring and the chloromethyl carbon potential electrophilic centers.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For halogenated compounds, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), often exists on the halogen atom along the axis of the carbon-halogen bond. acs.org This positive σ-hole on the bromine atom in this compound makes it a potential site for nucleophilic attack or halogen bonding. researchgate.net

Reactivity Indices: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity.

Computational ParameterPredicted Value/CharacteristicSignificance for ReactivitySupporting Literature Methodology
EHOMO LowHigh ionization potential; resistance to oxidation. rsc.orgjmaterenvironsci.com
ELUMO LowSusceptibility to nucleophilic attack. beilstein-journals.orgjmaterenvironsci.com
HOMO-LUMO Gap Relatively largeHigh kinetic stability. jmaterenvironsci.com
Dipole Moment Non-zeroInfluences solubility and intermolecular interactions. longdom.org
MEP: σ-hole on Bromine PositiveSite for halogen bonding and nucleophilic interaction. acs.orgresearchgate.net
MEP: Chloromethyl Carbon PositiveElectrophilic center for SN reactions. mdpi.com

Mechanistic Studies of Halogenated Furan Reactions via Theoretical Models

Theoretical models are crucial for elucidating the complex mechanisms of reactions involving halogenated furans. Computational studies allow for the mapping of reaction pathways, characterization of transition states, and calculation of activation energies, providing insights that complement experimental observations.

A significant area of study has been the intramolecular Furan Diels-Alder (IMDAF) reaction. rsc.orgresearchgate.net Counterintuitively, the presence of electron-withdrawing halogen substituents on the furan ring has been shown to increase the rate of these cycloaddition reactions. researchgate.netnih.gov This phenomenon is known as the "halogen effect". nih.gov Theoretical investigations have revealed that this effect is not primarily governed by frontier molecular orbital (FMO) interactions. Instead, high-level calculations indicate that the reaction's viability is controlled by an interplay of other factors rsc.orgresearchgate.net:

Transition State Stabilization: Halogens can stabilize the positive charge that develops in the transition state.

Steric Effects: The size and position of the halogen atom can influence the geometry and energy of the transition state.

Dipolar Interactions: Favorable dipolar interactions in the transition state can lower the activation energy.

For this compound, these findings suggest that it could be a reactive diene in Diels-Alder reactions, with the bromine atom playing a key role in accelerating the cycloaddition through non-FMO effects.

Furthermore, theoretical models can be applied to understand other fundamental reactions. The formation of the chloromethyl group from a hydroxymethyl precursor (like in the conversion of 5-hydroxymethylfurfural (B1680220) to 5-chloromethylfurfural) is understood to proceed via an SN1 mechanism, which can be modeled computationally to analyze intermediates and energy barriers. mdpi.comresearchgate.net Similarly, the nucleophilic substitution reactions at the chloromethyl group, a common transformation for this class of compounds, can be studied theoretically to predict reaction rates and selectivity with various nucleophiles. acs.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are key determinants of its physical properties and behavior in condensed phases. Computational methods are used to explore the molecule's conformational landscape and predict how molecules interact with one another.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation of the chloromethyl group around the C5-C(H2Cl) bond. Theoretical calculations can determine the relative energies of different rotamers (conformers). Studies on related α-halogenated cyclic acetals, including furans, have shown that hyperconjugative interactions play a significant role in determining molecular geometry. nih.gov For instance, orbital interactions between the C-X (halogen) bond and adjacent C-O bonds can affect bond lengths and dihedral angles. nih.gov In this compound, similar electronic interactions between the chloromethyl group, the furan ring's oxygen atom, and the bromine substituent would dictate the most stable conformation.

Intermolecular Interactions: The halogen atoms in this compound enable specific and directional intermolecular interactions, primarily halogen bonding.

Halogen Bonding: As established by MEP calculations, the bromine atom possesses a positive σ-hole, allowing it to act as a halogen bond donor, forming attractive interactions with nucleophilic regions on adjacent molecules (e.g., the furan oxygen or the chlorine atom). acs.org This type of interaction is highly directional and can be a powerful tool in crystal engineering for building supramolecular structures. nih.gov

Hydrogen Bonding: Although a weak hydrogen bond donor, the C-H bonds on the furan ring and the chloromethyl group can interact with electron-rich atoms on neighboring molecules.

Interaction TypeDonorAcceptorPredicted Geometry/SignificanceSupporting Literature Concepts
Halogen Bond C2-Br (σ-hole)Furan Oxygen, Chlorine lone pairHighly directional; controls crystal packing. acs.orgresearchgate.netnih.gov
Halogen Bond C-Cl (σ-hole)Furan Oxygen, Bromine lone pairWeaker than Br-centered halogen bond. acs.org
Hydrogen Bond Furan C-H, CH2ClFuran Oxygen, Halogen lone pairsWeak; contributes to lattice energy. rsc.org
π-π Stacking Furan RingFuran RingPotential for face-to-face or offset stacking. researchgate.net

Prediction of Novel Reaction Pathways and Synthetic Strategies

A key application of computational chemistry is the in-silico exploration of new reactions, which can accelerate the discovery of novel synthetic methodologies. For this compound, theoretical models can be used to predict its reactivity in unexplored chemical transformations.

One promising avenue is the development of novel catalytic cycles. For example, theoretical studies have been used to rationalize and predict the outcomes of palladium-catalyzed reactions, such as the chlorocyclocarbonylation of allenols to produce substituted furanones. acs.org By modeling the transition states and intermediates of potential catalytic reactions involving this compound, such as cross-coupling reactions at the C-Br bond or functionalization of the chloromethyl group, computational chemistry can guide the selection of catalysts and reaction conditions to achieve desired products with high selectivity.

Computational studies can also predict the feasibility of complex cascade reactions. The use of DFT to understand the mechanism and stereoselectivity of a phosphine-catalyzed hexamerization involving Diels-Alder cascades demonstrates the predictive power of these models. acs.org The unique electronic properties of this compound, with its two distinct electrophilic sites, could be computationally screened for its potential to participate in novel domino or tandem reactions, leading to the rapid construction of complex molecular architectures from a simple bio-based starting material.

Furthermore, building on studies of related molecules like CMF, theoretical models can be used to explore the generation of new types of nucleophiles or reactive intermediates. The concept of "furylogous" enolates, where deprotonation occurs at the methyl group of a related furoate ester to create a reactive nucleophile, has been demonstrated. escholarship.org Computational analysis could predict the pKa of the chloromethyl protons in this compound and model the stability and reactivity of the corresponding carbanion, potentially opening up new pathways for carbon-carbon bond formation.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "2-Bromo-5-(chloromethyl)furan". Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" in a deuterated solvent like chloroform (B151607) (CDCl₃) typically exhibits distinct signals corresponding to the different protons in the molecule. The furan (B31954) ring protons, being in a unique electronic environment, appear as doublets in the aromatic region of the spectrum. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) typically resonate as a singlet at a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The chemical shifts of the furan ring carbons are indicative of their position relative to the bromine and chloromethyl substituents. The carbon of the chloromethyl group also appears at a predictable chemical shift.

Detailed analysis of the chemical shifts, coupling constants (J-values), and integration of the signals in both ¹H and ¹³C NMR spectra allows for the complete and unequivocal assignment of the molecular structure.

Table 1: Representative NMR Data for Furan Derivatives This table presents data for structurally related compounds to provide context for the expected spectral features of this compound.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-(Chloromethyl)furan-2-carbaldehydeCDCl₃4.59 (s, 2H), 6.57 (d, J = 3.57 Hz, 1H), 7.19 (d, J = 3.57 Hz, 1H), 9.60 (s, 1H)Not explicitly provided rsc.org
Methyl 5-(bromomethyl)furan-2-carboxylateCDCl₃7.13 (d, ³J = 3.5 Hz, 1H, H3), 6.49 (d, ³J = 3.5 Hz, 1H, H4), 4.59 (s, 2H, CH₂ chloromethyl), 3.90 (s, 3H, CH₃ ester)158.9 (COester), 154.3 (C5), 144.9 (C2), 119.0 (C3), 111.5 (C4), 52.2 (CH₃ ester), 36.8 (CH₂ chloromethyl) rsc.org
5-(2-Azido-1-bromo-2-(furan-2-yl)vinyl)-1-benzyl-1H-tetrazoleCDCl₃5.36 (s, 2H), 6.21 (d, J = 3.6 Hz, 1H), 6.27 (dd, J = 2.0 Hz and J = 3.6 Hz, 1H), 7.16–7.19 (m, 2H, Ar-H), 7.24 (d, J = 1.2 Hz, 1H), 7.28–7.32 (m, 3H, Ar-H)51.7, 87.2, 111.8, 114.4, 128.2, 128.3, 128.9, 129.0, 129.2, 132.4, 136.7, 143.5, 144.8, 151.6 mdpi.com

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of "this compound". mdpi.com

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens in the molecule. The exact mass measurement provided by HRMS allows for the calculation of the elemental composition with high accuracy, further validating the molecular formula C₅H₄BrClO. chemsrc.com

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern of the molecule. The fragmentation pathways provide additional structural information, as the molecule breaks apart in a predictable manner upon electron impact. Common fragmentation patterns for furan derivatives often involve the loss of substituents or cleavage of the furan ring.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₅H₄BrClO chemsrc.com
Molecular Weight195.44200 g/mol chemsrc.com
Exact Mass193.91300 Da chemsrc.com

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the furan ring, C-H bonds, C-Br bond, and C-Cl bond. The furan ring typically exhibits several characteristic bands, including C-H stretching, C=C stretching, and ring breathing vibrations. The C-H stretching vibrations of the furan ring and the chloromethyl group would appear in the region of 3100-2850 cm⁻¹. The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. While strong IR bands are associated with a change in dipole moment, strong Raman bands are associated with a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The crystal structure of a related compound, furan-2,5-diylbis((4-chlorophenyl)methanol), has been determined, showcasing the utility of this technique for elucidating the solid-state structure of furan derivatives. researchgate.net While no specific crystallographic data for "this compound" was found, this technique remains the gold standard for absolute structure determination.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like "this compound". When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample and to identify any impurities present.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for purity assessment. rsc.org By choosing an appropriate stationary phase and mobile phase, "this compound" can be separated from starting materials, byproducts, and other impurities. A UV detector is commonly used for the detection of furan derivatives due to their chromophoric nature.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of chemical reactions. mdpi.comcardiff.ac.uk By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light.

Surface-Sensitive Techniques for Heterogeneous Catalysis Studies (e.g., X-ray Photoelectron Spectroscopy, XPS)

While direct studies on "this compound" using surface-sensitive techniques were not found, these methods are highly relevant in the context of its potential applications in heterogeneous catalysis. For instance, if this compound were used as a precursor to synthesize a catalyst or a surface-modifying agent, techniques like X-ray Photoelectron Spectroscopy (XPS) would be invaluable.

XPS provides information about the elemental composition and chemical states of the elements on the surface of a material. This would be crucial for characterizing the surface of a catalyst derived from or modified with "this compound", helping to understand the catalytic activity and reaction mechanisms at a molecular level. The synthesis of related compounds like 2,5-disubstituted furan derivatives has been explored in the context of catalysis, where surface characterization plays a key role. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-(chloromethyl)furan?

A key method involves the Vilsmeier reaction , where 5-(chloromethyl)-2-furaldehyde is synthesized using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. This approach allows precise functionalization of the furan ring . Alternative routes may involve halogenation of pre-functionalized furan derivatives, though yields depend on reaction stoichiometry and catalyst selection.

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, with 1^1H and 13^{13}C NMR identifying substituent positions and electronic environments. Infrared (IR) spectroscopy confirms functional groups (e.g., C-Br stretching at ~600 cm⁻¹). X-ray crystallography resolves crystal packing and stereoelectronic effects, particularly for derivatives with bulky substituents .

Q. What safety precautions are essential when handling this compound?

Due to potential corrosivity and reactivity, use non-sparking tools , store in cool, well-ventilated areas , and avoid contact with metals or open flames. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Decomposition products (e.g., HBr) require neutralization protocols .

Advanced Research Questions

Q. How do substituents on the furan ring influence nucleophilic substitution reactions?

Substituents exert electronic and steric effects on reaction pathways. Electron-withdrawing groups (e.g., Br) at the 5-position stabilize transition states, favoring 2,5-disubstituted ("abnormal") products over 2-substituted ("normal") furans. Steric hindrance from bulky groups (e.g., tert-butyl) further shifts product distribution by destabilizing certain intermediates .

Q. What factors influence product distribution in nucleophilic substitutions involving this compound?

Temperature , solvent polarity , and nucleophile concentration critically affect outcomes. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures accelerate intermediate rearrangements. For example, aqueous cyanide at 50°C promotes nitrile formation via 5-methylene-2,5-dihydro-2-furonitrile intermediates .

Q. What decomposition products form under thermal stress, and how are they analyzed?

Thermal degradation releases toxic bromine radicals (Br⁻) and nitrogen oxides (NOx) . Gas chromatography-mass spectrometry (GC-MS) and ion chromatography are used to identify volatile byproducts. Controlled thermogravimetric analysis (TGA) coupled with FTIR monitors real-time decomposition .

Q. Why does this compound predominantly form 2,5-disubstituted furans in nucleophilic reactions?

The stabilization of intermediates through conjugation with the furan ring’s π-system drives regioselectivity. For example, in cyanide reactions, the intermediate 5-methylene-2,5-dihydro-2-furonitrile is stabilized by resonance, favoring 2,5-disubstitution over direct substitution at the 2-position .

Q. How can regioselectivity be modulated in cross-coupling reactions involving this compound?

Catalyst design (e.g., palladium complexes with bulky ligands) and directing groups can enhance selectivity. For instance, Suzuki-Miyaura coupling with aryl boronic acids requires careful optimization of base strength and solvent to avoid competing elimination pathways .

Methodological Considerations

  • Purification : Use column chromatography with silica gel and inert solvents (e.g., hexane/ethyl acetate) to isolate pure product. For air-sensitive derivatives, employ Schlenk-line techniques .
  • Data Contradictions : Discrepancies in reported reaction yields may arise from trace moisture or oxygen. Always validate results with control experiments under strictly anhydrous/inert conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(chloromethyl)furan
Reactant of Route 2
2-Bromo-5-(chloromethyl)furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.